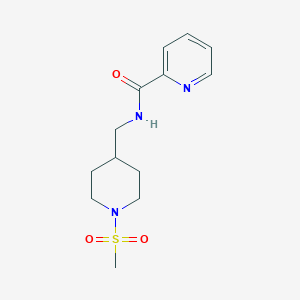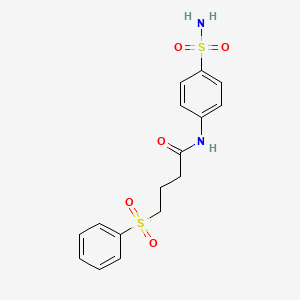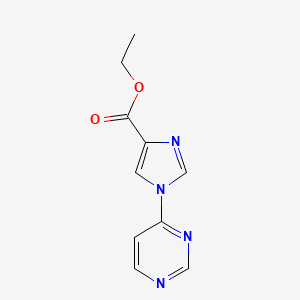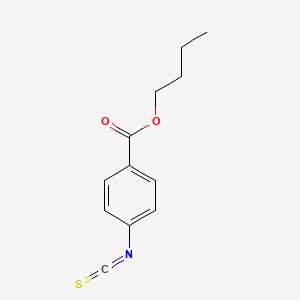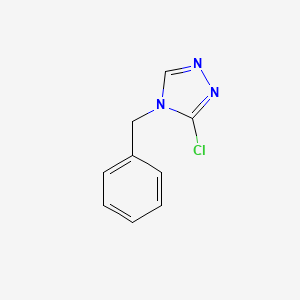
4-benzyl-3-chloro-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-chloro-4H-1,2,4-triazole is a unique heterocyclic compound with the CAS Number: 1019031-93-6 . It has a molecular weight of 193.64 and is typically stored at a temperature of 4°C . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as 4-benzyl-3-chloro-4H-1,2,4-triazole, has been a subject of interest in pharmaceutical chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 4-benzyl-3-chloro-4H-1,2,4-triazole is represented by the InChI Code: 1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
4-benzyl-3-chloro-4H-1,2,4-triazole is a powder with a melting point of 57-60°C .科学的研究の応用
Antibacterial Agents
The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that triazole derivatives exhibit promising results against various bacterial strains. For instance, certain 1,2,4-triazole compounds have demonstrated efficacy against drug-resistant bacteria, which is a growing concern in public health . The introduction of the benzyl and chloro groups may further modulate the antibacterial properties of these molecules, potentially leading to new therapeutic agents.
Antifungal Medications
Triazole derivatives like itraconazole, posaconazole, and voriconazole are well-established in clinical therapy for their antifungal properties . The structural modification of the triazole ring, as seen in “4-benzyl-3-chloro-4H-1,2,4-triazole,” could lead to the development of novel antifungal agents with improved efficacy and safety profiles.
Antiviral Therapies
The triazole ring is a common feature in several antiviral drugs, such as ribavirin, which is used to treat a variety of viral infections including hepatitis C and respiratory syncytial virus . The chemical space of triazole derivatives is expanding, with ongoing research into their application as potential treatments for emerging viral diseases, including COVID-19 .
Anticancer Agents
1,2,4-Triazole derivatives have been explored for their potential anticancer activities. Compounds like letrozole and anastrozole, which contain the triazole moiety, are used as antitumoral agents . The benzyl and chloro substitutions on the triazole ring might offer new avenues for the design of targeted cancer therapies.
Antimigraine Treatments
Rizatriptan is an example of a triazole-containing compound used as an antimigraine medication . The structural diversity of triazole derivatives allows for the optimization of pharmacological properties, which could lead to the creation of more effective treatments for migraine sufferers.
Anxiolytic and Antidepressant Drugs
Triazole derivatives are also found in anxiolytic and antidepressant medications such as alprazolam and trazodone . The modification of the triazole core structure, as in “4-benzyl-3-chloro-4H-1,2,4-triazole,” may result in compounds with unique pharmacological profiles suitable for treating anxiety and depression.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-benzyl-3-chloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVQHWPEKVOZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-chloro-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

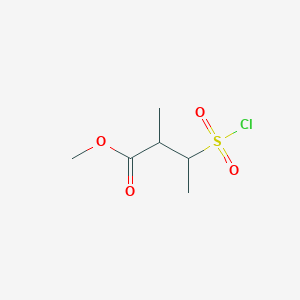
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
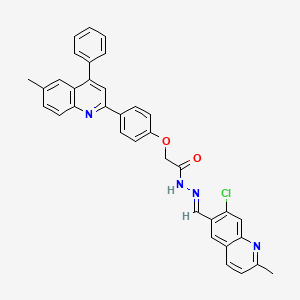
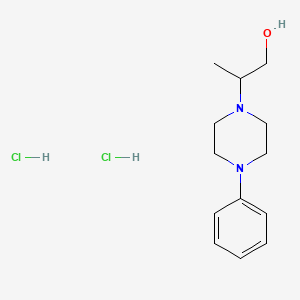
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
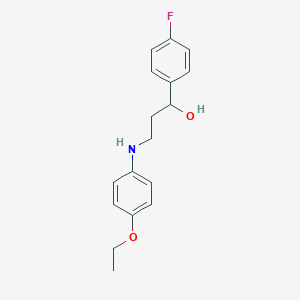
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)

